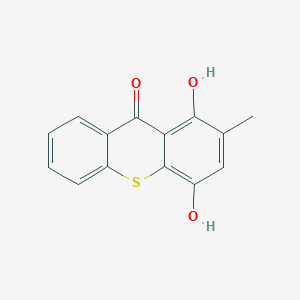![molecular formula C11H17ClN4O B14206576 4-(4-Morpholinyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride CAS No. 828258-33-9](/img/structure/B14206576.png)
4-(4-Morpholinyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Morpholinyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride is a heterocyclic compound that contains both morpholine and pyrido[3,4-d]pyrimidine moieties. This compound is of significant interest due to its potential pharmacological properties and applications in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Morpholinyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For example, the synthesis may start with the preparation of ethyl 2-cyano-4,4-dimethoxybutanoate, followed by the addition of formamidine to yield 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol. Subsequent steps involve cyclization and chlorination to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of catalysts, such as active nickel, and solvents like alcohol and ammonia water, can enhance the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Morpholinyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs .
Wissenschaftliche Forschungsanwendungen
4-(4-Morpholinyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride has diverse applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its therapeutic potential in treating various diseases.
Industry: It is utilized in the development of new materials and chemical processes .
Wirkmechanismus
The mechanism of action of 4-(4-Morpholinyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Morpholine Derivatives: Compounds containing the morpholine moiety, such as linezolid and aprepitant, exhibit a broad spectrum of pharmacological activities.
Pyrimidine Derivatives: Pyrimidine-based compounds, including pyrazolo[3,4-d]pyrimidine and pyrido[2,3-d]pyrimidine, are known for their diverse biological activities
Uniqueness
4-(4-Morpholinyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride is unique due to its combined morpholine and pyrido[3,4-d]pyrimidine structure, which imparts distinct chemical and biological properties. This dual functionality makes it a valuable compound for various research and therapeutic applications .
Eigenschaften
CAS-Nummer |
828258-33-9 |
|---|---|
Molekularformel |
C11H17ClN4O |
Molekulargewicht |
256.73 g/mol |
IUPAC-Name |
4-(5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)morpholine;hydrochloride |
InChI |
InChI=1S/C11H16N4O.ClH/c1-2-12-7-10-9(1)11(14-8-13-10)15-3-5-16-6-4-15;/h8,12H,1-7H2;1H |
InChI-Schlüssel |
CTADLTQKTFCPFT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCC2=C1C(=NC=N2)N3CCOCC3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{[1-(4-Chlorophenyl)-3,3,3-trifluoroprop-1-en-1-yl]oxy}-2-iodobenzene](/img/structure/B14206502.png)


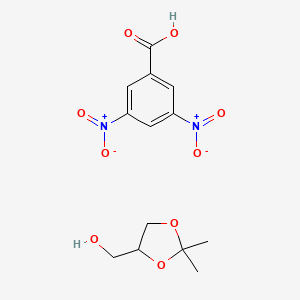
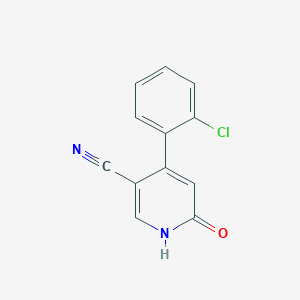
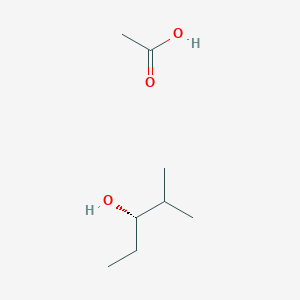

![3-(4-Nitrophenyl)bicyclo[2.2.1]hept-5-ene-2-carbaldehyde](/img/structure/B14206537.png)
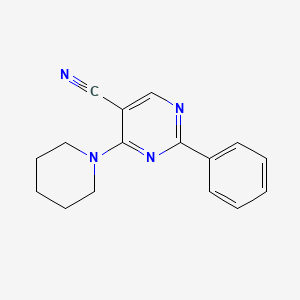
![[1,1'-Bicyclohexyl]-4-ol, 4-(4-ethoxy-2,3-difluorophenyl)-4'-pentyl-](/img/structure/B14206553.png)
![2-[[(Z)-3-(4-chlorophenyl)-1-hydroxy-3-oxoprop-1-en-2-yl]diazenyl]benzonitrile](/img/structure/B14206563.png)
![Methanone, [1-(2-ethylbutyl)-6-methoxy-1H-benzimidazol-2-yl]phenyl-](/img/structure/B14206584.png)
